(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and methoxypropyl groups. Common reagents used in these reactions include chlorinating agents, methoxypropylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(2-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- (4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- (4E)-5-(2-iodophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22ClNO4/c1-14-8-10-15(11-9-14)20(25)18-19(16-6-3-4-7-17(16)23)24(12-5-13-28-2)22(27)21(18)26/h3-4,6-11,19,25H,5,12-13H2,1-2H3/b20-18+ |
InChI Key |
XWBOIIKPZUICJP-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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